![molecular formula C17H21N3O2S B2480379 2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one CAS No. 1221715-34-9](/img/structure/B2480379.png)
2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of dihydropyrimidinone derivatives, including those with morpholine moieties, often employs the Biginelli reaction or its variations. A notable approach involves refluxing key precursors such as ethanone derivatives with dimethylformamide dimethylacetal (DMF-DMA) without solvent, followed by reaction with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield the desired dihydropyrimidinone derivatives with good efficiency (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of dihydropyrimidinone derivatives has been elucidated through single-crystal X-ray diffraction, revealing significant insights into their three-dimensional arrangement. These compounds often crystallize in specific space groups with their crystal structure stabilized by weak intermolecular hydrogen interactions, showcasing the importance of sulfur-alkylation and the presence of morpholine rings in determining the molecular conformation (Attia et al., 2014).
Chemical Reactions and Properties
Dihydropyrimidinone derivatives undergo various chemical reactions, including nucleophilic substitutions where the methylsulfanyl group can be replaced by other nucleophiles such as morpholine, leading to the formation of compounds with altered physical and chemical properties. These reactions are crucial for the diversification of the dihydropyrimidinone scaffold and the exploration of its potential biological activities (Khudina et al., 2014).
Physical Properties Analysis
The physical properties of dihydropyrimidinone derivatives, including melting points, solubility, and crystal form, are influenced by their molecular structure. These properties are critical for determining the compound's suitability for further chemical modifications and its potential application in various fields (Dyachenko et al., 2015).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to form hydrogen bonds, are essential for understanding the compound's behavior in chemical reactions and potential biological interactions. Studies have shown that dihydropyrimidinone derivatives can engage in hydrogen bonding, which plays a significant role in their supramolecular assembly and interactions with biological targets (Orozco et al., 2008).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of new sulfanyl pyrimidin-4(3H)-one derivatives, including the target compound, involves reactions with different reagents to achieve sulfanyl pyrimidin-4(3H)-one derivatives and ethyl-2-((pyridin-4-yl)methoxy-1,2-dihydro-6-methyl-pyrimidine derivatives under both conventional and heterogeneous conditions. This process yields compounds with a wide range of biological activities, utilizing efficient methods and yielding excellent results (Bassyouni & Fathalla, 2013).
Biological Activities and Applications
- Antimicrobial Activity: Certain derivatives exhibit significant activity against various microbial strains, such as S. aureus and B. subtilis, among others. This includes studying the structural characteristics and activity potential, highlighting the compounds' potential as antimicrobial agents (Attia et al., 2014).
- Structural Insights: Structural characterization and analysis through X-ray diffraction and molecular docking simulations of sulfanyl dihydropyrimidine derivatives reveal their potential as dihydrofolate reductase (DHFR) inhibitors, which is crucial for developing new therapeutics (Al-Wahaibi et al., 2021).
- Antifilarial Agents: Synthesis of 2-sulfanyl-6-methyl-1,4-dihydropyrimidines showcases a new class of antifilarial agents, indicating their potential in treating filarial infections, with some compounds showing promising antifilarial activity in both in vitro and in vivo studies (Singh et al., 2008).
Molecular and Structural Analysis
- Vibrational spectral analysis and density functional theory calculations on antimicrobial agents from this class further our understanding of their intramolecular interactions, hydrogen bonding, and electron transfer mechanisms, which are critical for their biological activities (Almutairi et al., 2018).
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(morpholin-4-ylmethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-13-2-4-14(5-3-13)12-23-17-18-10-15(16(21)19-17)11-20-6-8-22-9-7-20/h2-5,10H,6-9,11-12H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDRENMRGGWIHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC=C(C(=O)N2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-Methylphenyl)methyl]sulfanyl}-5-(morpholin-4-ylmethyl)-1,4-dihydropyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(1-cyano-2-methylcyclopentyl)carbamoyl]butanoate](/img/structure/B2480298.png)
![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)

![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
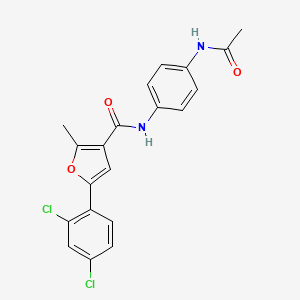
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2480305.png)
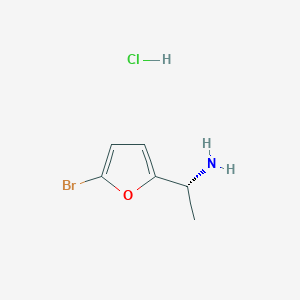
![3-[[[(Z)-2-Cyano-3-phenylprop-2-enoyl]amino]carbamoyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B2480311.png)
![Ethyl N-{bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]carbamothioyl}carbamate](/img/structure/B2480312.png)
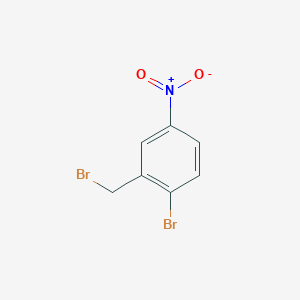
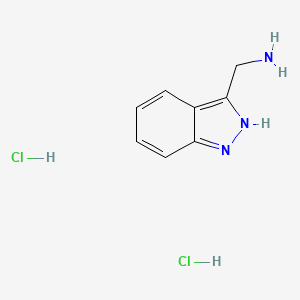
![3-(2-oxo-2-(3-(pyridazin-3-ylamino)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2480317.png)
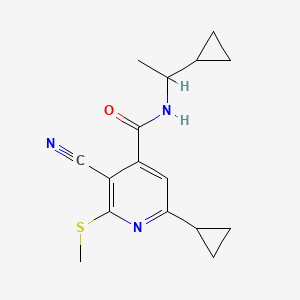
![N-(2,5-dimethylphenyl)-2-{[5-(4-fluorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}butanamide](/img/structure/B2480319.png)